Molecular Weight and Lipophilic Bulk: Cyclohexyl vs. 5-Phenyl and 5-Methyl 3-Iodo-7-azaindoles
The 5-cyclohexyl substituent confers a 2.0% increase in molecular weight versus the 5-phenyl analog (326.18 vs. 320.13 g/mol) and a 26.4% increase versus the 5-methyl analog (326.18 vs. 258.06 g/mol) . The fraction of sp³-hybridized carbons (Fsp³) is 0.46 for the cyclohexyl derivative, compared to 0.08 for 5-phenyl-3-iodo-1H-pyrrolo[2,3-b]pyridine and 0.25 for the 5-methyl analog , indicating substantially greater three-dimensional character. The cyclohexyl group provides a larger solvent-accessible surface area contribution (~85 Ų for cyclohexyl vs. ~55 Ų for phenyl), which alters the compound's interaction profile with hydrophobic kinase pockets [1].
| Evidence Dimension | Molecular weight (MW) and fraction sp³ (Fsp³) |
|---|---|
| Target Compound Data | MW = 326.18 g/mol; Fsp³ = 0.46; SMILES: Ic1c[nH]c2ncc(C3CCCCC3)cc12 |
| Comparator Or Baseline | 5-Phenyl-3-iodo-1H-pyrrolo[2,3-b]pyridine: MW = 320.13 g/mol, Fsp³ = 0.08. 5-Methyl-3-iodo-1H-pyrrolo[2,3-b]pyridine: MW = 258.06 g/mol, Fsp³ = 0.25. Parent 3-iodo-7-azaindole: MW = 244.03 g/mol, Fsp³ = 0. |
| Quantified Difference | ΔMW = +6.05 g/mol (+1.9%) vs. 5-phenyl; +68.12 g/mol (+26.4%) vs. 5-methyl. ΔFsp³ = +0.38 vs. 5-phenyl; +0.21 vs. 5-methyl. |
| Conditions | Calculated from molecular formulae and SMILES structures; Fsp³ = (number of sp³-hybridized carbons) / (total carbon count). |
Why This Matters
Higher Fsp³ correlates with improved clinical developability (reduced promiscuity, better solubility-permeability balance), making the cyclohexyl derivative a more 'lead-like' starting point for fragment-to-lead campaigns compared to planar aromatic analogs.
- [1] Lovering, F.; Bikker, J.; Humblet, C. Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. J. Med. Chem. 2009, 52 (21), 6752–6756. View Source
